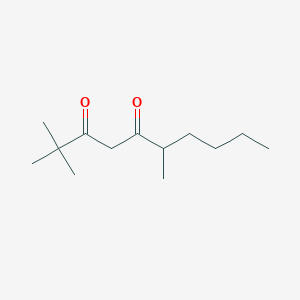

2,2,6-Trimethyl-3,5-decanedione

Description

Structure

3D Structure

Properties

CAS No. |

1217863-44-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2,2,6-trimethyldecane-3,5-dione |

InChI |

InChI=1S/C13H24O2/c1-6-7-8-10(2)11(14)9-12(15)13(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

UYSHBHBHDVSKBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(=O)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,6 Trimethyl 3,5 Decanedione and Analogues

Historical and Current Approaches to 1,3-Diketone Synthesis

The construction of the 1,3-diketone functional group has been a long-standing objective in organic synthesis, with several classical and modern methods available to chemists.

Claisen Condensation and Related Reactions for Decanedione Frameworks

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters and, by extension, 1,3-diketones. nih.govresearchgate.net This reaction involves the condensation of an ester with a ketone in the presence of a base to form a β-diketone. libretexts.org For the synthesis of a decanedione framework, a suitable ester and a ketone would be selected as starting materials. For instance, a mixed Claisen-type condensation between an appropriate ester and a ketone can yield a β-diketone. libretexts.org The choice of base is crucial to prevent side reactions like the self-condensation of the ester. Sodium ethoxide is a commonly used base, as it can minimize the formation of β-keto ester byproducts. acs.org

The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the desired 1,3-diketone. The reaction is typically successful when one of the ester reactants has no α-hydrogens, which forces the other reactant to act as the enolate donor. libretexts.org

Table 1: Comparison of Bases in Claisen Condensation

| Base | Advantage | Disadvantage |

| Sodium Hydride (NaH) | Strong, non-nucleophilic | Can be hazardous |

| Sodium Ethoxide (NaOEt) | Less prone to side reactions | Can lead to transesterification |

| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, good for kinetic control | Requires low temperatures |

Enolate Chemistry and Alkylation Strategies for Branched Systems

The introduction of alkyl groups, particularly at the α-position of a carbonyl compound, is a fundamental transformation in organic synthesis and is key to creating branched systems like 2,2,6-trimethyl-3,5-decanedione. fiveable.melibretexts.org Enolate ions, generated by the deprotonation of a ketone or ester, serve as powerful nucleophiles in SN2 reactions with alkyl halides. libretexts.orglibretexts.org This process, known as enolate alkylation, allows for the formation of new carbon-carbon bonds. fiveable.me

To synthesize a branched diketone, a sequential alkylation strategy can be employed. fiveable.me Starting with a simpler diketone or a precursor like a β-keto ester, successive treatments with a base and an appropriate alkyl halide can introduce the desired branching. For instance, in the synthesis of 2,2,6-trimethyl-3,5-decanedione, a precursor could be sequentially alkylated with methyl and other suitable alkyl groups. The choice of base is critical for controlling the regioselectivity of the alkylation. pressbooks.pub Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred as they can completely convert the ketone to its enolate, minimizing side reactions. libretexts.orgpressbooks.pub

The malonic ester synthesis and the acetoacetic ester synthesis are classical examples of enolate alkylation strategies that lead to the formation of carboxylic acids and ketones, respectively. libretexts.org These methods highlight the utility of enolate chemistry in building complex carbon skeletons.

Stereoselective and Enantioselective Synthesis of Trimethylated Decanediones

Achieving stereocontrol in the synthesis of complex molecules like trimethylated decanediones is a significant challenge. The development of stereoselective and enantioselective methods allows for the preparation of a single desired stereoisomer.

Chiral Auxiliaries and Asymmetric Catalysis in 1,3-Diketone Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of 1,3-diketone synthesis, a chiral auxiliary can be attached to one of the starting materials to influence the facial selectivity of the key bond-forming step. For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and the subsequent enolate, upon reaction with an electrophile, yields a product with a specific stereochemistry directed by the auxiliary. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org

Asymmetric catalysis offers an alternative and often more efficient approach to enantioselective synthesis. Chiral catalysts, such as those derived from transition metals or organic molecules, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. sfu.ca For instance, chiral boro-phosphate catalysts have been used in the desymmetrization of 2,2-disubstituted 1,3-cyclopentadiones through reductive amination, yielding chiral β-amino ketones with high enantioselectivity. acs.org Similarly, chiral isothiourea catalysts have been employed in the enantioselective Steglich-type rearrangement of enol lactones to produce chiral spirocyclic 1,3-diketones. acs.org The development of catalytically formed chiral auxiliaries represents another innovative strategy where a transient chiral auxiliary is generated in situ to direct a diastereoselective reaction. acs.org

Table 2: Examples of Chiral Auxiliaries and Catalysts

| Type | Example | Application |

| Chiral Auxiliary | (R,R)- and (S,S)-pseudoephedrine | Directs alkylation reactions |

| Chiral Auxiliary | 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of terpenes |

| Asymmetric Catalyst | Chiral boro-phosphates | Desymmetrization of 1,3-diketones |

| Asymmetric Catalyst | Chiral isothiourea | Enantioselective rearrangement to form 1,3-diketones |

Modern Synthetic Innovations Relevant to 2,2,6-Trimethyl-3,5-decanedione

Modern organic synthesis continuously evolves, offering novel and more efficient pathways to complex molecules. These innovations often provide advantages in terms of selectivity, atom economy, and environmental impact.

Oxidative Annulation and Cyclization Approaches

Oxidative annulation and cyclization reactions have emerged as powerful tools for the construction of cyclic and polycyclic systems, including those containing the 1,3-diketone motif. researchgate.net These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds through an oxidative process. For example, an intramolecular oxidative coupling of an alkyne with a 1,3-diketone can lead to the formation of complex polyoxygenated carbocyclic systems. researchgate.net

Another modern approach involves the dehydrative cyclization of 1,3-diaryl diketones to form flavones, which contain a cyclic diketone-like structure. wikipedia.org The oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX) provides a direct and efficient method for the preparation of β-diketones. organic-chemistry.org Furthermore, rhodium-catalyzed oxidative coupling between arenes and cyclopropanols has been shown to be an effective route to β-aryl ketones, which can be precursors to 1,4-diketones and subsequently cyclized to form diketone-containing rings. acs.org These innovative methods offer alternative strategies for the synthesis of complex diketone structures that may be challenging to access through traditional condensation and alkylation reactions.

Flow Chemistry and Continuous Synthesis Techniques

The synthesis of sterically hindered β-diketones, such as 2,2,6-trimethyl-3,5-decanedione, presents unique challenges for traditional batch chemistry. The classical Claisen condensation, a fundamental carbon-carbon bond-forming reaction for creating β-diketones, can be difficult to control and scale up for bulky substrates. nih.govnih.gov Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to overcome many of these limitations by conducting reactions in a continuously flowing stream through a network of tubes or microreactors. umontreal.caflinders.edu.au

The primary advantages of continuous-flow systems include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety when handling hazardous reagents or intermediates. flinders.edu.auresearchgate.net These features are particularly beneficial for the synthesis of complex molecules. For instance, highly exothermic reactions can be managed effectively due to the high surface-area-to-volume ratio of microreactors, preventing the formation of hotspots and undesirable byproducts. flinders.edu.au

While a specific continuous-flow synthesis for 2,2,6-trimethyl-3,5-decanedione has not been detailed in the literature, a hypothetical process can be designed based on established flow chemistry principles applied to analogous transformations, such as the synthesis of other β-diketones or complex building blocks. durham.ac.ukmdpi.com A potential flow setup for a Claisen-type condensation to produce a sterically hindered β-diketone would involve pumping streams of the precursor ketone (e.g., 2,2-dimethyl-3-decanone) and an acylating agent (e.g., a derivative of pivalic acid) into a mixing zone. A strong base, necessary for enolate formation, would be introduced simultaneously in a separate stream. The combined streams would then pass through a heated reactor coil or a packed-bed reactor to allow for the reaction to occur within a precisely controlled residence time before being quenched in-line. umontreal.caflinders.edu.au

The table below outlines a comparative analysis between traditional batch synthesis and a potential continuous-flow process for a sterically hindered β-diketone.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Hindered β-Diketones

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Inefficient, potential for hotspots, leading to side reactions. | Highly efficient, excellent temperature control, minimizing byproducts. flinders.edu.au |

| Mass Transfer | Limited by stirring efficiency, can lead to localized concentration gradients. | Superior mixing through diffusion and convection in small channels. flinders.edu.au |

| Reaction Time | Often long reaction times, sometimes spanning several hours to days. durham.ac.uk | Significantly shorter residence times, from seconds to minutes. mdpi.com |

| Scalability | Scaling up can be problematic and non-linear, often requiring re-optimization. durham.ac.uk | More straightforward scale-out by running multiple systems in parallel or operating for longer durations. flinders.edu.au |

| Safety | Handling of large quantities of hazardous reagents and intermediates. | Small reaction volumes at any given time reduce the risk associated with hazardous materials. researchgate.net |

| Reproducibility | Can be inconsistent between batches. | High reproducibility due to precise control over all reaction parameters. durham.ac.uk |

This machine-assisted approach not only promises higher yields and purity but also allows for the safe exploration of challenging reaction conditions, such as elevated temperatures and pressures, which can accelerate slow reactions. researchgate.net

Atom Economy and Green Chemistry Principles in Decanedione Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fiveable.me Two of the twelve principles of green chemistry are particularly relevant to the synthesis of decanediones: atom economy and the use of catalytic reagents over stoichiometric ones. fiveable.me

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. fiveable.me The classical Claisen condensation, while effective, does not always exhibit high atom economy. This reaction typically requires at least one full equivalent of a strong base (e.g., sodium ethoxide) to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials. masterorganicchemistry.com This base is consumed in the reaction and ends up as a byproduct in the workup stage, thus lowering the atom economy.

Consider a generalized mixed Claisen condensation between a ketone and an ester to form a β-diketone, a reaction central to the synthesis of compounds like 2,2,6-trimethyl-3,5-decanedione. fiveable.melibretexts.org

Table 2: Atom Economy Calculation for a Representative Mixed Claisen Condensation

| Reactant | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Acetophenone | C₈H₈O | 120.15 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 |

| Product | Formula | Molecular Weight ( g/mol ) |

| 1-Phenylbutane-1,3-dione | C₁₀H₁₀O₂ | 162.19 |

| Atom Economy Calculation | ||

| Formula | (MW of Product / Σ MW of Reactants) x 100% |

| Calculation | (162.19 / (120.15 + 88.11 + 68.05)) x 100% | 58.7% |

The calculation demonstrates that a significant portion of the reactant mass is not incorporated into the final product, instead forming byproducts like ethanol (B145695) and sodium salts.

To improve the green credentials of decanedione synthesis, research focuses on developing catalytic methods that avoid the use of stoichiometric reagents. For example, Lewis acid-mediated Claisen condensations (e.g., using TiCl₄) have been developed, which can be more atom-economical. kwansei.ac.jp Furthermore, exploring alternative, greener solvents to replace traditional volatile organic compounds (VOCs) and designing processes with increased energy efficiency are key aspects of applying green chemistry principles. fiveable.meresearchgate.net The oxidation of β-hydroxyketones offers another pathway to β-diketones, and some modern methods for this transformation are designed to be environmentally benign, avoiding toxic or rare metals. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 2,2,6 Trimethyl 3,5 Decanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of 2,2,6-trimethyl-3,5-decanedione by mapping the magnetic environments of its hydrogen and carbon nuclei. longdom.org

Comprehensive ¹H NMR Analysis of 2,2,6-Trimethyl-3,5-decanedione

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The spectrum of 2,2,6-trimethyl-3,5-decanedione is expected to show several distinct signals corresponding to the different proton groups within the molecule.

The nine protons of the tert-butyl group at the C2 position are chemically equivalent due to free rotation and will appear as a single, sharp singlet. The protons of the methyl group at the C6 position will appear as a doublet due to coupling with the adjacent methine proton. The methylene (B1212753) and methine protons will exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons. The exact chemical shifts are influenced by the solvent used and the specific conformation of the molecule. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 2,2,6-Trimethyl-3,5-decanedione

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- (C1, C1', C1'') | ~1.1 | Singlet | 9H |

| -CH₂- (C4) | ~2.5 | Multiplet | 2H |

| -CH- (C6) | ~2.7 | Multiplet | 1H |

| -CH₃ (C6-methyl) | ~1.0 | Doublet | 3H |

| -CH₂-CH₂-CH₃ (C7-C9) | ~0.9-1.6 | Multiplets | 7H |

| Enol -OH | ~15-17 | Broad Singlet | (if present) |

| Enol =CH- | ~5.5 | Singlet | (if present) |

Note: Chemical shift values are approximate and can vary based on experimental conditions. The presence of keto-enol tautomerism would result in additional signals for the enolic proton and the vinyl proton.

Detailed ¹³C NMR Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. youtube.com This technique is particularly useful for identifying quaternary carbons, which lack attached protons and are therefore invisible in ¹H NMR spectra. oregonstate.edu

The spectrum of 2,2,6-trimethyl-3,5-decanedione will display distinct signals for the carbonyl carbons (C3 and C5), which are significantly downfield due to the deshielding effect of the oxygen atoms. The quaternary carbon of the tert-butyl group (C2) will also be identifiable, though typically with a weaker signal intensity. oregonstate.edudocbrown.info The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2,6-Trimethyl-3,5-decanedione

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1, C1', C1'' ((CH₃)₃C-) | ~27 |

| C2 ((CH₃)₃C-) | ~45 |

| C3 (C=O) | ~205 |

| C4 (-CH₂-) | ~55 |

| C5 (C=O) | ~210 |

| C6 (-CH-) | ~50 |

| C6-methyl | ~18 |

| C7 (-CH₂-) | ~35 |

| C8 (-CH₂-) | ~23 |

| C9 (-CH₃) | ~14 |

Note: Chemical shift values are approximate and are influenced by solvent and other experimental factors. The carbonyl carbons (C3, C5) will have the largest chemical shifts.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. longdom.org

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.org For 2,2,6-trimethyl-3,5-decanedione, cross-peaks would confirm the coupling between the C6 methine proton and the protons of the C6-methyl group, as well as the protons on the adjacent C4 and C7 carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbons and protons. This is crucial for identifying quaternary carbons and piecing together the carbon framework. For instance, correlations would be observed between the C1 protons (tert-butyl) and the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry and conformation of the molecule by identifying protons that are close in space, even if they are not directly coupled through bonds. This could help in understanding the preferred orientation of the side chains around the chiral center at C6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through the analysis of its fragmentation patterns. researchgate.net

Elucidation of Fragmentation Pathways and Mechanisms

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For 2,2,6-trimethyl-3,5-decanedione, common fragmentation pathways for β-diketones would be expected.

A primary fragmentation event is often the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. Another common pathway is alpha-cleavage, where the bond adjacent to a carbonyl group is broken. This can lead to the loss of the tert-butyl group or the butyl group. The analysis of these fragmentation pathways helps to confirm the arrangement of the alkyl groups around the diketone core. nih.govkobv.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the exact mass of the molecular ion. researchgate.net From this exact mass, the precise elemental formula can be calculated, as each element has a unique mass defect. sisweb.com

For 2,2,6-trimethyl-3,5-decanedione, with a chemical formula of C₁₃H₂₄O₂, the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and confirm that the measured value matches the theoretical value to within a few parts per million (ppm), thereby unequivocally confirming the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of 2,2,6-trimethyl-3,5-decanedione, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's connectivity.

Key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is a common fragmentation route for ketones. For 2,2,6-trimethyl-3,5-decanedione, this could lead to the loss of the tert-butyl group or the butyl group attached to the other carbonyl.

McLafferty Rearrangement: The presence of γ-hydrogens in the butyl group allows for a McLafferty-type rearrangement, leading to the elimination of a neutral alkene molecule (e.g., butene) and the formation of a characteristic enol-containing fragment ion.

Cleavage of the C-C bond between the carbonyl groups: This would lead to the formation of acylium ions.

A hypothetical fragmentation pattern is presented in the table below.

Table 1: Hypothetical MS/MS Fragmentation of [2,2,6-Trimethyl-3,5-decanedione+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 213.18 | 157.12 | C₄H₈ (Butene) | Resulting from McLafferty rearrangement |

| 213.18 | 141.13 | C₅H₁₂ (Neopentane) | Loss of the tert-butyl group |

| 213.18 | 85.06 | C₈H₁₆O (Octenone) | Acylium ion from cleavage and rearrangement |

| 213.18 | 57.07 | C₉H₁₆O₂ (Dione) | tert-Butyl cation |

Note: The m/z values are calculated based on the chemical formula C₁₃H₂₄O₂ and are presented as monoisotopic masses. These are predictive values and would need experimental verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 2,2,6-trimethyl-3,5-decanedione, IR spectroscopy is particularly insightful for studying the keto-enol tautomerism, a characteristic feature of β-diketones. mdpi.com

2,2,6-Trimethyl-3,5-decanedione can exist in equilibrium between its diketo form and its enol tautomer. These two forms have distinct vibrational modes, which can be observed in the IR spectrum.

Diketo Form: This form exhibits two distinct C=O stretching vibrations. The presence of bulky substituents can influence the dihedral angle between the two carbonyl groups, affecting the coupling of their stretching vibrations.

Enol Form: The enol form is characterized by a strong intramolecular hydrogen bond between the hydroxyl proton and the second carbonyl oxygen. This results in a broad O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber due to conjugation and hydrogen bonding. The C=C stretching vibration of the enol is also a key diagnostic peak.

The position of the keto-enol equilibrium can be influenced by factors such as the solvent and temperature. researchgate.net

The IR spectrum of 2,2,6-trimethyl-3,5-decanedione would display characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for 2,2,6-Trimethyl-3,5-decanedione

| Vibrational Mode | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | Both | 2960-2850 | Strong |

| O-H stretch (intramolecular H-bond) | Enol | 3200-2500 | Broad, Strong |

| C=O stretch | Diketo | 1730-1710 and 1715-1695 | Strong |

| C=O stretch (H-bonded) | Enol | 1640-1580 | Strong |

| C=C stretch | Enol | 1580-1540 | Medium-Strong |

| C-H bend (alkane) | Both | 1470-1365 | Variable |

Note: These are general ranges for β-diketones and the exact positions for 2,2,6-trimethyl-3,5-decanedione may vary.

Other Spectroscopic and Diffraction Methods (e.g., UV-Vis, X-ray Crystallography)

While MS/MS and IR spectroscopy provide core structural information, other techniques can offer further insights.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions in 2,2,6-trimethyl-3,5-decanedione. The keto and enol forms have different chromophores and thus exhibit different absorption maxima. The diketo form typically shows a weak n→π* transition at longer wavelengths. The enol form, with its conjugated system, displays a strong π→π* transition at a longer wavelength compared to the diketo form. This difference in absorption can be utilized to determine the relative concentrations of the two tautomers in solution. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of 2,2,6-trimethyl-3,5-decanedione could be grown, X-ray crystallography would precisely determine bond lengths, bond angles, and the preferred tautomeric form in the crystal lattice. mdpi.com For many β-diketones, the enol form is found to be planar and stabilized by a strong intramolecular hydrogen bond in the solid state. mdpi.com

Theoretical and Computational Investigations of 2,2,6 Trimethyl 3,5 Decanedione

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like 2,2,6-trimethyl-3,5-decanedione. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a widely used method for investigating the ground state properties of β-diketones due to its favorable balance of accuracy and computational efficiency. nih.govaps.org DFT calculations can predict various properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as molecular electrostatic potentials. nih.govmdpi.com For β-diketones in general, DFT studies have been instrumental in understanding the influence of substituents on their tautomeric equilibria. rsc.orgresearchgate.net The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining reliable results. epstem.net These calculations often reveal that the stability of the keto versus the enol form is influenced by steric hindrance and electronic effects of the substituent groups. rsc.orgorientjchem.org

| Property | Methodology | Finding | Reference |

|---|---|---|---|

| Tautomer Stability | DFT/B3LYP | Steric hindrance from bulky substituents can shift the equilibrium from the more common β-keto-enol tautomer to the β-diketo form. | rsc.org |

| Molecular Electrostatic Potential | DFT | Calculations of MEP can identify potential halogen bond acceptor atoms and their relative strengths. | mdpi.com |

Ab Initio Methods for High-Accuracy Predictions

For higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for energies and molecular properties. gatech.edu These high-level calculations are particularly useful for validating the results of more approximate methods like DFT and for studying systems where electron correlation effects are significant. gatech.edu The development of accelerated ab initio molecular dynamics frameworks, which integrate machine learning, is a promising avenue for extending the applicability of these accurate methods to larger systems and longer timescales. gatech.edu

Computational Modeling of Tautomeric Equilibria and Reaction Mechanisms

Computational modeling is a powerful tool for investigating the dynamic processes of tautomerization and chemical reactions in 2,2,6-trimethyl-3,5-decanedione.

Prediction of Tautomeric Preferences and Interconversion Barriers

The tautomeric equilibrium between the diketo and enol forms is a key characteristic of β-diketones. mdpi.com Computational methods can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov For many β-diketones, the enol form is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic ring. researchgate.net However, the presence of bulky substituents, such as the trimethyl groups in 2,2,6-trimethyl-3,5-decanedione, can introduce steric strain that favors the diketo form. rsc.org DFT calculations have shown that for overcrowded structures, the trans-β-diketo tautomer can be more stable than the Z-β-keto-enol isomer. rsc.org The solvent environment also plays a crucial role and can be modeled using continuum solvent models or explicit solvent molecules. orientjchem.org

| Factor | Effect on Equilibrium | Computational Approach | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky groups favor the diketo form. | DFT geometry optimization and energy calculations. | rsc.orgorientjchem.org |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. | Analysis of bond lengths and angles, vibrational frequencies. | researchgate.net |

| Solvent Polarity | Can shift the equilibrium by stabilizing one tautomer over the other. | Continuum or explicit solvent models in DFT calculations. | orientjchem.org |

Transition State Elucidation for Chemical Transformations

Understanding the chemical reactivity of 2,2,6-trimethyl-3,5-decanedione requires the elucidation of transition states for its various chemical transformations. Computational methods, particularly DFT, are adept at locating transition state structures and calculating the activation energies of reactions. nih.govresearchgate.net This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, in reactions such as cycloadditions, computational studies can provide insights into the electronic structure and bonding progression along the reaction pathway. researchgate.net The analysis of the potential energy surface helps in identifying the minimum energy path from reactants to products through the transition state. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of 2,2,6-trimethyl-3,5-decanedione and the influence of the solvent over time. youtube.comyoutube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's dynamic behavior. youtube.com These simulations are particularly useful for understanding how the molecule samples different conformations and how solvent molecules arrange themselves around the solute. nih.govdtic.mil Mixed-solvent MD simulations, where the solute is placed in a mixture of water and organic probes, can be used to identify potential binding sites on the molecule's surface. nih.govmdpi.com This approach can reveal how different solvents might influence the compound's reactivity and interactions with other molecules. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For 2,2,6-trimethyl-3,5-decanedione, in silico methods, particularly those based on quantum mechanics, can be employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. These predictions are instrumental in aiding the structural elucidation and characterization of the compound.

A crucial aspect of any theoretical investigation into β-diketones like 2,2,6-trimethyl-3,5-decanedione is the consideration of its tautomeric forms: the diketo and the enol forms. mdpi.commdpi.comrsc.org These tautomers coexist in equilibrium, and their relative populations can be influenced by factors such as the solvent environment. rsc.org Computational models can predict the spectra for each tautomer individually, which is essential for interpreting experimental spectra where signals from both forms may be present. mdpi.com

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using methods that combine Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO). nih.govrsc.org This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. youtube.com The calculated shielding values are then converted to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) and applying empirical scaling factors to improve accuracy. nih.govyoutube.com

For 2,2,6-trimethyl-3,5-decanedione, a computational study would first involve optimizing the geometries of both the diketo and the enol tautomers. Following this, GIAO-DFT calculations would be performed to obtain the theoretical chemical shifts for each unique proton and carbon atom in both structures. The accuracy of such predictions has been shown to be quite high, with mean absolute errors that can be less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C. nih.gov

While specific computational studies for 2,2,6-trimethyl-3,5-decanedione are not readily found in the surveyed literature, the following tables illustrate the kind of data that such a study would generate.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Diketo-Tautomer of 2,2,6-Trimethyl-3,5-decanedione

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | 0.90 | 14.0 |

| C2 | - | 45.0 |

| C2-CH₃ (x2) | 1.15 | 25.0 |

| C3 | - | 210.0 |

| C4 | 2.80 | 50.0 |

| C5 | - | 212.0 |

| C6 | 2.60 | 48.0 |

| C6-CH₃ | 1.05 | 20.0 |

| C7 | 1.40 | 35.0 |

| C8 | 1.30 | 28.0 |

| C9 | 1.30 | 22.0 |

| C10 | 0.90 | 14.0 |

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Enol-Tautomer of 2,2,6-Trimethyl-3,5-decanedione

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | 0.92 | 14.1 |

| C2 | - | 44.0 |

| C2-CH₃ (x2) | 1.20 | 26.0 |

| C3 | - | 195.0 |

| C4 | 5.50 | 98.0 |

| C5 | - | 190.0 |

| C6 | 2.40 | 46.0 |

| C6-CH₃ | 1.10 | 21.0 |

| C7 | 1.45 | 36.0 |

| C8 | 1.35 | 29.0 |

| C9 | 1.35 | 22.5 |

| C10 | 0.92 | 14.1 |

| 5-OH | 15.5 | - |

Disclaimer: The data in Tables 1 and 2 are illustrative examples based on typical chemical shift ranges for similar structures and are not the result of actual quantum chemical calculations performed on 2,2,6-trimethyl-3,5-decanedione.

Prediction of IR Frequencies

The computational prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. github.io This is typically done by first finding the molecule's equilibrium geometry and then calculating the second derivatives of the energy with respect to the atomic positions, which forms a matrix known as the Hessian. github.iodiva-portal.org Diagonalizing the Hessian matrix yields the vibrational normal modes and their frequencies. github.io The IR intensities are related to the change in the molecule's dipole moment during each vibration. nih.gov

For 2,2,6-trimethyl-3,5-decanedione, separate calculations would be necessary for the diketo and enol forms, as they would exhibit distinct IR spectra. The diketo form would be characterized by two strong C=O stretching vibrations, while the enol form would show a single, lower frequency C=O stretch, a C=C stretching vibration, and a broad O-H stretching band due to the intramolecular hydrogen bond. mdpi.com

The table below provides a hypothetical set of key predicted IR frequencies for the two tautomers of 2,2,6-trimethyl-3,5-decanedione.

Table 3: Illustrative Predicted Key IR Frequencies (cm⁻¹) for the Tautomers of 2,2,6-Trimethyl-3,5-decanedione

| Vibrational Mode | Diketo-Tautomer (cm⁻¹) | Enol-Tautomer (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | - | 3200-2500 (broad) |

| C-H stretch (alkane) | 2960-2850 | 2960-2850 |

| C=O stretch (asymmetric & symmetric) | 1730, 1705 | - |

| C=O stretch (conjugated) | - | 1650 |

| C=C stretch | - | 1580 |

| C-O stretch | - | 1250 |

Disclaimer: The data in Table 3 are illustrative examples based on characteristic infrared absorption frequencies for β-diketones and are not the result of actual quantum chemical calculations performed on 2,2,6-trimethyl-3,5-decanedione.

Chemical Reactivity and Reaction Mechanisms of 2,2,6 Trimethyl 3,5 Decanedione

Reactivity of the 1,3-Dicarbonyl System

The 1,3-dicarbonyl moiety is the cornerstone of the reactivity of 2,2,6-Trimethyl-3,5-decanedione. The protons on the α-carbon (C4), flanked by the two carbonyl groups, are significantly more acidic than protons alpha to a single carbonyl group. This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate, where the negative charge is delocalized over both oxygen atoms and the α-carbon.

Furthermore, β-diketones exist as a rapid equilibrium of tautomers: the diketo form and two enol forms. nih.gov For an unsymmetrical β-diketone like 2,2,6-trimethyl-3,5-decanedione, two different enol forms are possible. The enol form is often the dominant species and plays a crucial role in the compound's reactivity. nih.govnih.gov

The 1,3-dicarbonyl system of 2,2,6-Trimethyl-3,5-decanedione can react with both electrophiles and nucleophiles.

Reaction with Electrophiles: The enol or, more potently, the enolate form of the diketone acts as a carbon-centered nucleophile. nih.govnih.gov The α-carbon (the central carbon of the 1,3-dicarbonyl system) readily attacks a wide range of electrophiles. This reactivity is the basis for many important carbon-carbon bond-forming reactions. youtube.comacs.org While the oxygen atoms of the enolate also possess nucleophilic character (leading to O-alkylation or O-acylation), C-alkylation is often favored, particularly with soft electrophiles and under specific reaction conditions. acs.org

Reaction with Nucleophiles: The carbonyl carbons of the diketo form are electrophilic and susceptible to attack by nucleophiles. However, due to the stability of the enol form, these reactions are less common than reactions at the α-carbon. Strong nucleophiles can lead to cleavage of the dicarbonyl system, a reaction that can be more pronounced in sterically hindered or electron-deficient β-diketones. youtube.com

Both acids and bases can catalyze transformations of 2,2,6-Trimethyl-3,5-decanedione.

Base-Catalyzed Transformations: Bases are most commonly used to deprotonate the α-carbon, generating the highly nucleophilic enolate anion. youtube.comrsc.org The choice of base is crucial and depends on the desired subsequent reaction. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will quantitatively convert the diketone to its enolate. Weaker bases, such as sodium ethoxide or potassium carbonate, will establish an equilibrium containing both the diketone and the enolate. aklectures.com

Acid-Catalyzed Transformations: Acid catalysis primarily proceeds by protonating one of the carbonyl oxygens. masterorganicchemistry.comkhanacademy.org This activation makes the carbonyl carbon a much stronger electrophile, facilitating attack by weak nucleophiles. Acid catalysis also accelerates the equilibration between the keto and enol tautomers. masterorganicchemistry.com Reactions like the acid-catalyzed aldol (B89426) condensation involve the enol form of one molecule attacking the protonated carbonyl of another. masterorganicchemistry.comlibretexts.org

Enolate Generation and Subsequent Reactions

The generation of an enolate from 2,2,6-Trimethyl-3,5-decanedione is a fundamental step for many of its synthetic applications. The acidity of the α-protons (pKa typically in the range of 9-13 in water for β-diketones) allows for the use of a variety of bases for its formation. rsc.org The resulting enolate is a soft, ambident nucleophile, capable of reacting at either the central carbon or the oxygen atoms. youtube.comacs.org

Once generated, the enolate of 2,2,6-Trimethyl-3,5-decanedione can participate in several key synthetic transformations.

Alkylation: This reaction involves the nucleophilic attack of the enolate on an alkyl halide or other suitable electrophile in an SN2 reaction. libretexts.org This forms a new carbon-carbon bond at the α-position. The reaction is highly effective with primary alkyl halides. youtube.com The steric hindrance from the tert-butyl group in 2,2,6-Trimethyl-3,5-decanedione may influence the rate of this reaction.

Acylation: The enolate can be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. acs.orgorganicreactions.org This reaction can occur at either the carbon or oxygen atom of the enolate. The ratio of C- to O-acylation is influenced by factors like the counterion, solvent, and the specific acylating agent used. acs.org Using N-acylbenzotriazoles is a known method for the C-acylation of ketones to form β-diketones. acs.org

Carbonyl Additions: The enolate can act as a nucleophile in additions to carbonyl compounds, such as aldehydes and ketones. This is the key step in the Aldol addition reaction, which forms a β-hydroxy dicarbonyl compound. libretexts.org The enolates of β-dicarbonyl compounds are also excellent Michael donors in conjugate addition reactions to α,β-unsaturated carbonyl compounds. rsc.orgjove.com

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | α-Alkyl-β-diketone |

| Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | α-Acyl-β-diketone or Enol Ester |

| Aldol Addition | 1. Base or Acid Catalyst 2. Aldehyde/Ketone | β-Hydroxy dicarbonyl compound |

| Michael Addition | 1. Base Catalyst 2. α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl compound derivative |

The field of palladium-catalyzed cross-coupling has become a cornerstone of modern organic synthesis. While the direct use of β-diketones in standard cross-coupling reactions like Suzuki or Stille is not typical, their enolates or derivatives can be used in related transformations.

Palladium-catalyzed reactions often involve an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com For β-diketones, related palladium-catalyzed processes have been developed. For instance, palladium-catalyzed allylic alkylation is a powerful method where the enolate of a β-diketone can act as the nucleophile, attacking a π-allyl palladium complex. This provides an enantioselective route to complex molecules. nih.gov Additionally, ketone enolates derived from related structures can participate in cross-coupling with aryl bromides. rsc.org The development of methods for the direct β-alkylation of ketones using a palladium-catalyzed redox cascade has also been reported, expanding the toolkit for modifying carbonyl compounds. acs.org

Cyclization and Annulation Reactions Involving 2,2,6-Trimethyl-3,5-decanedione

The dual carbonyl functionality of 2,2,6-Trimethyl-3,5-decanedione makes it a valuable precursor in cyclization and annulation reactions to form carbocyclic and heterocyclic systems. One common strategy is the intramolecular aldol reaction. If the diketone is first alkylated with a chain containing an aldehyde or ketone, subsequent base or acid treatment can induce an intramolecular cyclization to form a five- or six-membered ring. libretexts.org

Another powerful reaction is the Knorr pyrrole (B145914) synthesis or the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with ammonia (B1221849) or primary amines to form pyrroles. While 2,2,6-Trimethyl-3,5-decanedione is a 1,3-diketone, it can be a building block for the necessary 1,4-dicarbonyl precursors. For example, α-alkylation with a 2-halo-ketone could generate a 1,4-dicarbonyl system poised for cyclization.

Furthermore, condensation reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of five-membered heterocycles such as pyrazoles and isoxazoles, respectively. The specific regioisomer formed can depend on the differing reactivity of the two carbonyl groups in an unsymmetrical β-diketone like 2,2,6-Trimethyl-3,5-decanedione.

Photochemical and Thermal Decomposition Pathways of 2,2,6-Trimethyl-3,5-decanedione

The chemical stability of 2,2,6-trimethyl-3,5-decanedione under the influence of light and heat is a critical aspect of its chemical profile. The decomposition pathways are dictated by the presence of the β-diketone functional group and the surrounding alkyl structure. While specific experimental studies on the photochemical and thermal decomposition of 2,2,6-trimethyl-3,5-decanedione are not extensively detailed in the public domain, the reactivity of analogous β-diketones and related carbonyl compounds provides a strong basis for predicting its behavior.

Photochemical Decomposition Pathways

The photochemical decomposition of β-diketones is initiated by the absorption of ultraviolet (UV) light, leading to the formation of an excited state. From this excited state, the molecule can undergo several reactions. A primary process for ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction.

For 2,2,6-trimethyl-3,5-decanedione, the γ-hydrogen atoms are susceptible to abstraction by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two main pathways:

Cleavage (Fragmentation): The biradical can cleave to form an enol and an alkene.

Cyclization: The biradical can cyclize to form a cyclobutanol (B46151) derivative.

Another significant photochemical process for ketones is photoenolization, where an enol tautomer is formed from the excited keto form. msu.edu This process is often reversible, with the enol quickly reverting to the more stable keto form, but it can serve as a pathway for subsequent reactions. msu.edu

Furthermore, β-cleavage (Norrish Type I reaction) can occur, where the bond between the carbonyl carbon and the adjacent α-carbon is broken, leading to the formation of two radical fragments. youtube.com These highly reactive radicals can then participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules.

Studies on related β-triketones, which share the diketone functionality, have shown that photooxidation can be a major degradation pathway. researchgate.net This suggests that 2,2,6-trimethyl-3,5-decanedione may also be susceptible to oxidation upon irradiation, potentially leading to the formation of hydroxylated derivatives or cleavage of the carbon chain. The photolysis of some β-diketones has also been observed to result in photoisomerization. researchgate.net

Interactive Table: Plausible Photochemical Decomposition Products of 2,2,6-Trimethyl-3,5-decanedione

| Reaction Pathway | Intermediate(s) | Potential Products | General Observations from Related Compounds |

| Norrish Type II | 1,4-Biradical | Enol of a smaller ketone, Alkene | Common for ketones with accessible γ-hydrogens. |

| Photoenolization | Enol Tautomer | Isomeric Enol | Often a reversible process. msu.edu |

| β-Cleavage (Norrish Type I) | Acyl and Alkyl Radicals | Smaller ketones, Aldehydes, Alkanes, Alkenes | Leads to a variety of smaller molecules. youtube.com |

| Photooxidation | Oxidized Intermediates | Hydroxylated derivatives, Carboxylic acids | Observed in related β-triketones. researchgate.net |

Thermal Decomposition Pathways

At elevated temperatures, 2,2,6-trimethyl-3,5-decanedione is expected to undergo thermal decomposition through radical chain reactions. The initiation step would likely involve the homolytic cleavage of the weakest bonds in the molecule. In the case of this β-diketone, the C-C bonds adjacent to the carbonyl groups are likely points of initial cleavage.

Drawing parallels from the thermal decomposition of other long-chain organic molecules like methyl decanoate, the primary decomposition mechanism is expected to involve H-atom abstractions by small radical species, followed by β-scission of the resulting larger radicals. nih.gov This process leads to the formation of a mixture of smaller, more stable molecules.

Key expected thermal decomposition reactions include:

Homolytic Cleavage: Initial breaking of C-C or C-H bonds to form radicals.

Hydrogen Abstraction: Radicals abstracting hydrogen atoms from the parent molecule to form new radicals.

β-Scission: Cleavage of a C-C bond beta to the radical center, resulting in the formation of an alkene and a smaller radical. This is a major pathway for the breakdown of the carbon chain.

Decarbonylation/Decarboxylation: Given the presence of two carbonyl groups, the loss of carbon monoxide (CO) or carbon dioxide (CO2) is a plausible decomposition pathway, especially at higher temperatures. nih.gov

Interactive Table: Predicted Thermal Decomposition Products of 2,2,6-Trimethyl-3,5-decanedione

| Reaction Type | Description | Potential Products | Insights from Analogous Compounds |

| Initial Bond Cleavage | Homolytic scission of weaker C-C bonds. | Alkyl and acyl radicals. | Common initiation step in thermal decomposition. |

| H-Abstraction | Propagation of radical chain reactions. | Formation of various radical isomers of the parent molecule. | A key process in the decomposition of long-chain alkanes. nih.gov |

| β-Scission | Fragmentation of larger radicals. | Smaller alkenes (e.g., propene, isobutene), smaller ketones, and other radicals. | Leads to the breakdown of the main carbon skeleton. nih.gov |

| Decarbonylation | Loss of carbon monoxide from acyl radicals. | Alkanes, Alkenes, Carbon Monoxide. | A common reaction for carbonyl-containing compounds at high temperatures. nih.gov |

Coordination Chemistry and Ligand Properties of 2,2,6 Trimethyl 3,5 Decanedione

Design Principles for Beta-Diketone Ligands

The design of β-diketone ligands is a strategic endeavor to control the steric and electronic environment around a coordinated metal center. rsc.orgnih.gov These factors are crucial in dictating the stability, reactivity, and physical properties of the resulting metal complexes. rsc.org The substituents at the α-carbon and the terminal positions of the β-diketone backbone are the primary sites for modification.

The ligand 2,2,6-trimethyl-3,5-decanedione possesses a unique substitution pattern that is expected to significantly influence its coordination properties. The presence of three methyl groups—two at the 2-position (a gem-dimethyl group) and one at the 6-position—introduces considerable steric bulk.

Steric Effects: The steric hindrance imparted by the gem-dimethyl group at the 2-position and the methyl group at the 6-position is anticipated to play a critical role in the coordination chemistry of this ligand. researchgate.net This bulkiness can influence several aspects of complex formation:

Coordination Number and Geometry: Sterically demanding ligands often prevent the formation of higher-coordinate complexes. colorado.edu For instance, while less hindered β-diketones might form tris-chelate octahedral complexes with trivalent metal ions, the steric bulk of 2,2,6-trimethyl-3,5-decanedione may favor the formation of bis-chelate tetrahedral or square planar complexes. rsc.org The steric clash between ligands can also lead to distorted coordination geometries. rsc.org

Kinetic Stability: The bulky groups can kinetically stabilize the metal complexes by shielding the metal center from nucleophilic attack or solvent coordination. mdpi.com This can render the complexes less labile. nih.gov

Electronic Effects: The alkyl groups (trimethyl) are electron-donating through an inductive effect. This has several consequences for the ligand's properties:

Increased Basicity: The electron-donating nature of the methyl groups increases the electron density on the oxygen donor atoms, thereby increasing the basicity (pKa) of the β-diketone. le.ac.uk This generally leads to the formation of more stable metal complexes.

Modulation of Redox Potentials: The increased electron density on the metal center upon coordination can make the metal easier to oxidize (a more negative reduction potential). mdpi.comnih.gov

Synthesis and Characterization of Metal-2,2,6-Trimethyl-3,5-decanedionate Complexes

The synthesis of metal complexes with β-diketonate ligands is typically straightforward. orientjchem.org Although specific synthetic procedures for 2,2,6-trimethyl-3,5-decanedionate complexes are not detailed in the literature, general methods for analogous sterically hindered β-diketonates can be applied. A common route involves the reaction of the β-diketone with a metal salt in a suitable solvent, often in the presence of a base to deprotonate the ligand and facilitate chelation. mdpi.comresearchgate.net

The deprotonated form of 2,2,6-trimethyl-3,5-decanedione is expected to act as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms to form a six-membered ring. nih.gov The coordination modes and resulting geometries will be highly dependent on the metal ion's size, preferred coordination number, and the steric constraints imposed by the ligands.

Due to the significant steric bulk of the trimethyl substitution, it is plausible that for many transition metals, the formation of homoleptic complexes with a high number of ligands, such as [M(ligand)₃], would be disfavored. colorado.edu Instead, complexes with lower coordination numbers or the inclusion of smaller ancillary ligands (like water or solvent molecules) would be more likely. For example, with Cu(II), a square planar or distorted tetrahedral geometry in a [Cu(ligand)₂] complex would be anticipated. rsc.org For lanthanide ions, which typically exhibit higher coordination numbers, the steric hindrance might lead to the formation of complexes with fewer diketonate ligands than is common for less bulky analogs. rsc.org

The formation of metal complexes with 2,2,6-trimethyl-3,5-decanedione would be readily monitored by various spectroscopic techniques.

NMR Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy would show characteristic shifts upon coordination. The disappearance of the enolic proton signal and shifts in the signals of the methyl and methylene (B1212753) protons would confirm complexation. For paramagnetic complexes, the NMR spectra would be significantly different, with large shifts and broadened signals due to the influence of the unpaired electron(s). nih.govillinois.edunih.gov The magnitude of these paramagnetic shifts can provide information about the electronic structure and magnetic properties of the complex. youtube.com

UV-Vis Spectroscopy: The UV-Vis spectra of β-diketonate complexes are typically characterized by intense π→π* transitions in the ultraviolet region and, for transition metal complexes, d-d transitions in the visible region. mdpi.comnih.govresearchgate.net The position and intensity of the π→π* bands are sensitive to the substituents on the ligand and the nature of the metal ion. nih.gov Complexation usually leads to a red shift (bathochromic shift) of the ligand-based absorption bands. acs.org The d-d transitions, while often weak, provide information about the coordination geometry of the metal center.

EPR Spectroscopy: For paramagnetic metal ions like Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the coordination environment. researchgate.netsci-hub.se The g-tensor and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. ethz.chrsc.orgmdpi.com For a Cu(II) complex with 2,2,6-trimethyl-3,5-decanedione, the EPR spectrum would be expected to be sensitive to the degree of distortion from ideal geometries caused by the bulky substituents.

Chelation Thermodynamics and Kinetics with Various Metal Ions

The thermodynamics and kinetics of chelation are fundamentally influenced by the steric and electronic properties of the ligand. nih.gov

The stability of a metal complex is quantified by its formation constant (or stability constant). researchgate.netscispace.com The increased basicity of 2,2,6-trimethyl-3,5-decanedione due to its electron-donating methyl groups would suggest the formation of thermodynamically stable complexes. acs.org However, the steric hindrance introduced by these same groups can counteract this effect. iastate.eduunt.eduosti.gov

The interplay between electronic and steric effects can lead to interesting selectivity patterns for different metal ions. For instance, the steric bulk may significantly lower the stability constant for metal ions that prefer a specific, more compact coordination geometry (e.g., square planar Cu(II)), while having a lesser effect on larger metal ions or those with more flexible coordination spheres. iastate.edu This can result in enhanced selectivity for certain metal ions over others compared to less hindered β-diketones.

Below is a hypothetical data table illustrating how the stability constants (log β₂) of metal complexes with β-diketones might vary with increasing steric hindrance of the alkyl substituents. The values are illustrative and based on general trends observed for similar ligands.

| Metal Ion | Acetylacetone (less hindered) | Dipivaloylmethane (more hindered) | Predicted for 2,2,6-Trimethyl-3,5-decanedione (highly hindered) |

| Cu(II) | ~14.5 | ~13.0 | Lower than Dipivaloylmethane |

| Ni(II) | ~11.0 | ~9.5 | Lower than Dipivaloylmethane |

| Zn(II) | ~9.0 | ~8.0 | Lower than Dipivaloylmethane |

| Fe(III) | ~26.0 (log β₃) | ~24.0 (log β₃) | Significantly lower, may favor [Fe(ligand)₂] species |

In-depth Analysis of Coordination Compounds with 2,2,6-Trimethyl-3,5-decanedione Reveals Limited Characterization Data

Despite extensive searches of scientific literature, detailed experimental data on the electronic, magnetic, and optical properties of coordination compounds specifically featuring the ligand 2,2,6-trimethyl-3,5-decanedione remain scarce. While the broader class of β-diketonate ligands has been thoroughly investigated in coordination chemistry, this particular sterically hindered ligand has not been the subject of comprehensive spectroscopic and magnetic characterization studies that are publicly available.

The field of coordination chemistry heavily relies on techniques such as UV-Vis spectroscopy, fluorescence and phosphorescence spectroscopy, magnetic susceptibility measurements, and electron paramagnetic resonance (EPR) to elucidate the electronic structure, bonding, and physical properties of metal complexes. For many transition metal and lanthanide complexes with various β-diketonate ligands, a wealth of such data exists, enabling deep insights into their behavior.

For instance, lanthanide complexes with β-diketonates are widely studied for their unique luminescent properties. These properties are known to be highly dependent on the specific ligand structure, which influences the efficiency of the "antenna effect"—the process by which the ligand absorbs light and transfers the energy to the central lanthanide ion, resulting in the ion's characteristic emission. The steric bulk introduced by the trimethyl substitution in 2,2,6-trimethyl-3,5-decanedione would be expected to significantly impact the coordination geometry and, consequently, the photophysical properties of its lanthanide complexes. However, specific studies detailing these effects with quantitative data such as quantum yields and emission lifetimes for complexes of this particular ligand are not readily found.

Similarly, the magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons and the geometry of the coordination sphere, both of which are influenced by the coordinating ligand. Magnetic susceptibility measurements provide the effective magnetic moment (µeff), which helps in determining the spin state and stereochemistry of the metal center. While general principles predict the magnetic behavior of transition metal β-diketonate complexes, specific experimental µeff values for complexes of 2,2,6-trimethyl-3,5-decanedione are not documented in the available literature.

The absence of detailed research findings and corresponding data tables for coordination compounds of 2,2,6-trimethyl-3,5-decanedione prevents a thorough discussion of their electronic, magnetic, and optical properties as requested. Further experimental research is needed to synthesize and characterize these specific complexes to fill this knowledge gap in the scientific record.

Future Research Directions and Emerging Trends for 2,2,6 Trimethyl 3,5 Decanedione

Development of More Efficient and Sustainable Synthetic Strategies

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For 2,2,6-Trimethyl-3,5-decanedione, research in this area could focus on several key aspects:

Atom Economy: Moving beyond classical condensation reactions, future synthetic routes should aim to maximize the incorporation of all starting materials into the final product. This could involve exploring novel catalytic C-C bond-forming reactions that minimize the generation of stoichiometric byproducts.

Renewable Feedstocks: A major thrust in sustainable chemistry is the utilization of renewable resources. Research could be directed towards developing synthetic pathways that start from bio-based precursors, thereby reducing the reliance on petrochemical feedstocks.

Green Solvents and Catalysts: The use of hazardous organic solvents is a significant concern in chemical synthesis. Future research should investigate the use of greener alternatives such as water, supercritical fluids, or ionic liquids for the synthesis of 2,2,6-Trimethyl-3,5-decanedione. Furthermore, the development of reusable solid acid or base catalysts could replace traditional corrosive and difficult-to-handle reagents.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Catalytic Acylation | C-H activation | High atom economy, reduced waste |

| Biocatalysis | Enzymatic synthesis | High selectivity, mild reaction conditions |

| Flow Chemistry | Continuous processing | Improved safety, scalability, and control |

Exploration of Novel Reactivity and Unprecedented Transformations

The steric hindrance provided by the 2,2,6-trimethyl groups in 2,2,6-Trimethyl-3,5-decanedione is likely to influence its reactivity in unique ways. Future research should aim to uncover and exploit these properties:

Stereoselective Reactions: The chiral center at the 6-position opens up possibilities for diastereoselective and enantioselective transformations. Research into the development of chiral catalysts that can recognize and selectively react with one enantiomer of 2,2,6-Trimethyl-3,5-decanedione could lead to the synthesis of valuable chiral building blocks.

Unconventional Bond Activations: The electron-rich nature of the diketone moiety, combined with the steric bulk, might enable unprecedented bond activations. This could include the catalytic activation of C-H bonds adjacent to the carbonyl groups or the development of novel cycloaddition reactions.

Photocatalysis and Electrochemistry: Exploring the photochemical and electrochemical behavior of 2,2,6-Trimethyl-3,5-decanedione could lead to the discovery of new reaction pathways. For instance, visible-light photocatalysis could be employed to generate radical intermediates, leading to novel C-C and C-heteroatom bond formations.

Advanced Characterization Techniques for In Situ Studies

To fully understand the reaction mechanisms and dynamic behavior of 2,2,6-Trimethyl-3,5-decanedione and its derivatives, the application of advanced, in situ characterization techniques is crucial.

In Situ Spectroscopy: Techniques such as in situ NMR and FTIR spectroscopy can provide real-time information about the formation and consumption of intermediates during a chemical reaction. This would be invaluable for elucidating the mechanisms of novel transformations involving 2,2,6-Trimethyl-3,5-decanedione.

Time-Resolved Spectroscopy: For studying fast reaction kinetics and transient species, time-resolved techniques like pump-probe spectroscopy will be essential. This can provide insights into the excited-state dynamics of the molecule, which is relevant for photochemical applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the structure, reactivity, and spectroscopic properties of 2,2,6-Trimethyl-3,5-decanedione and its metal complexes. These theoretical studies can guide experimental design and help in the interpretation of complex experimental data.

| Technique | Information Gained | Application Area |

| In Situ NMR | Reaction intermediates, kinetics | Mechanistic studies |

| In Situ FTIR | Changes in vibrational modes | Monitoring catalyst-substrate interactions |

| DFT Calculations | Electronic structure, reaction pathways | Predicting reactivity and properties |

Design of Highly Selective Ligands for Specific Metal Ions

The β-diketone moiety is an excellent chelating agent for a wide range of metal ions. The specific substitution pattern of 2,2,6-Trimethyl-3,5-decanedione could be exploited to design ligands with high selectivity for particular metal ions.

Fine-Tuning of Steric and Electronic Properties: By modifying the substituents on the decanedione backbone, it should be possible to fine-tune the steric and electronic properties of the ligand to achieve selective binding to a target metal ion. For example, introducing donor atoms like nitrogen or sulfur could enhance the affinity for softer metal ions.

"Lock and Key" Principle: The design of ligands that can encapsulate specific metal ions based on size, charge, and coordination geometry is a major goal in coordination chemistry. The conformational flexibility of the decanedione backbone could be constrained through synthetic modifications to create a pre-organized binding pocket for a target metal.

Applications in Metal Extraction and Sensing: Highly selective ligands based on 2,2,6-Trimethyl-3,5-decanedione could find applications in areas such as the selective extraction of precious metals from ores or the development of sensitive and selective chemosensors for the detection of environmentally relevant metal ions.

Integration into Multifunctional Materials and Advanced Catalytic Systems

The unique properties of 2,2,6-Trimethyl-3,5-decanedione and its metal complexes can be harnessed by integrating them into more complex and functional systems.

Metal-Organic Frameworks (MOFs): The diketone could serve as a building block for the synthesis of novel MOFs with tailored pore sizes and functionalities. These materials could have applications in gas storage, separation, and catalysis.

Homogeneous and Heterogeneous Catalysis: Metal complexes of 2,2,6-Trimethyl-3,5-decanedione could be investigated as catalysts for a variety of organic transformations. The steric bulk of the ligand could be used to control the selectivity of the catalytic reaction. Furthermore, immobilizing these complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts.

Luminescent Materials: The incorporation of lanthanide ions into complexes with 2,2,6-Trimethyl-3,5-decanedione could lead to the development of new luminescent materials with applications in lighting, displays, and bio-imaging. The ligand can act as an "antenna" to absorb light and efficiently transfer the energy to the lanthanide ion, resulting in strong and sharp emission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.